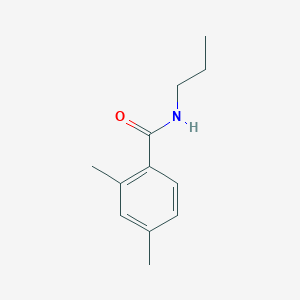

2,4-dimethyl-N-propylbenzamide

Descripción

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a cornerstone in modern organic and medicinal chemistry. The benzamide functional group, characterized by a carbonyl group attached to a nitrogen atom which is also bonded to a benzene (B151609) ring, is a privileged scaffold in drug discovery. pharmaguideline.comwalshmedicalmedia.com These compounds exhibit a wide array of pharmacological activities, including analgesic, anti-inflammatory, and antimicrobial properties. walshmedicalmedia.com The versatility of the benzamide structure allows for extensive modification of the benzene ring and the amide nitrogen, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological effects or material characteristics. In contemporary research, substituted benzamides are investigated for their potential in treating a range of conditions, and as key intermediates in the synthesis of more complex molecules. acs.org

Significance of N-Propylbenzamide Scaffolds in Organic Synthesis

The N-propylbenzamide scaffold, where a propyl group is attached to the amide nitrogen, is a significant structural motif in organic synthesis. The N-propyl group can influence the molecule's lipophilicity, solubility, and conformational flexibility, which in turn can affect its reactivity and biological interactions. nih.govnih.gov The presence of the N-H bond in these secondary amides allows for hydrogen bonding, which is crucial for molecular recognition and the formation of stable crystalline structures. spcmc.ac.in In synthesis, N-propylbenzamides serve as versatile building blocks, with the amide linkage being relatively stable yet susceptible to cleavage under specific conditions, allowing for further functionalization. researchgate.net

Rationale for Comprehensive Investigation of 2,4-Dimethyl-N-propylbenzamide

A comprehensive investigation into this compound is warranted due to the unique combination of its structural features. The dimethyl substitution on the benzene ring at positions 2 and 4 is expected to influence the molecule's conformation and electronic properties. The ortho-methyl group, in particular, can cause steric hindrance that forces the amide group out of the plane of the aromatic ring, potentially altering its reactivity and spectroscopic characteristics. researchgate.net The para-methyl group, being electron-donating, can also modulate the reactivity of the aromatic ring. A detailed study of this specific compound allows for a deeper understanding of how these substituent effects interplay within the N-propylbenzamide framework, contributing valuable data to the broader field of substituted benzamide chemistry.

Propiedades

IUPAC Name |

2,4-dimethyl-N-propylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-7-13-12(14)11-6-5-9(2)8-10(11)3/h5-6,8H,4,7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBQXMUNLBNCJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of 2,4 Dimethyl N Propylbenzamide

Direct Amidation Strategies for 2,4-Dimethyl-N-propylbenzamide Synthesis

The direct formation of the amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. For this compound, this involves the reaction of 2,4-dimethylbenzoic acid with propylamine (B44156).

Classical Coupling Reagent Approaches

The direct condensation of a carboxylic acid and an amine to form an amide at room temperature is generally not spontaneous and often requires activation of the carboxylic acid. luxembourg-bio.com Coupling reagents are employed to facilitate this transformation by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.comchemistrysteps.com The reaction mechanism with a carbodiimide (B86325) such as DCC begins with the protonation of the carbodiimide by the carboxylic acid, which then attacks the activated carbodiimide to form an O-acylisourea intermediate. luxembourg-bio.com This intermediate is highly reactive and is subsequently attacked by the amine (propylamine) to form the desired amide and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC). luxembourg-bio.com To minimize potential side reactions and racemization (if chiral centers were present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used. peptide.comamericanpharmaceuticalreview.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU). sigmaaldrich.com These reagents also react with the carboxylic acid to form activated esters, which are then readily displaced by the amine. sigmaaldrich.com

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example(s) | Byproduct Characteristics |

| Carbodiimides | DCC, EDC | DCC byproduct is insoluble in many organic solvents; EDC byproduct is water-soluble. peptide.com |

| Phosphonium Salts | PyBOP, PyAOP | - |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | Generally lead to rapid reactions with minimal side products. peptide.comsigmaaldrich.com |

Acyl Chloride-Amine Condensation Pathways

A highly reliable and frequently employed method for amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate. libretexts.org For the synthesis of this compound, 2,4-dimethylbenzoic acid is first reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form 2,4-dimethylbenzoyl chloride. commonorganicchemistry.comnih.gov

This acyl chloride is then reacted with propylamine. The reaction is typically rapid and exothermic. chemguide.co.uk The mechanism is a nucleophilic addition-elimination. chemguide.co.ukchemguide.co.uk The lone pair of electrons on the nitrogen of the propylamine attacks the electrophilic carbonyl carbon of the 2,4-dimethylbenzoyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion and forming the amide. chemguide.co.uk A base, such as excess propylamine or a non-nucleophilic base like triethylamine, is typically added to neutralize the hydrogen chloride that is formed as a byproduct. commonorganicchemistry.comyoutube.com

Alternative and Novel Synthetic Routes

Beyond the classical methods, research has focused on developing more efficient and atom-economical routes to benzamides.

Palladium-Catalyzed C-H Functionalization Approaches

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool in organic synthesis. snnu.edu.cn Palladium catalysis, in particular, has been utilized for the formation of C-N bonds. nih.gov These reactions often involve a directing group on the substrate that binds to the metal center and delivers the catalyst to a specific C-H bond. nih.gov While direct palladium-catalyzed C-H amination of an unactivated methyl group on the benzene (B151609) ring of a pre-formed N-propylbenzamide derivative is a complex transformation, related methodologies for C-H functionalization are well-documented. For instance, palladium catalysts have been used in the C-H arylation of cyclopropanes enabled by a picolinamide (B142947) auxiliary. researchgate.net The general principle involves the oxidative addition of a palladium(0) catalyst to an aryl halide, followed by a concerted metalation-deprotonation step to activate a C-H bond. snnu.edu.cn

One-Pot Reaction Protocols for N-Propylbenzamide Synthesis

One-pot syntheses offer significant advantages in terms of efficiency, by reducing the number of work-up and purification steps. Several one-pot methods for the synthesis of amides from carboxylic acids and amines have been developed.

One such protocol involves the use of thionyl chloride to activate the carboxylic acid in situ, followed by the addition of the amine. rsc.org This approach avoids the isolation of the often-sensitive acyl chloride intermediate. Another reported one-pot method for synthesizing N-substituted benzamides utilizes isatoic anhydride (B1165640) and an amine. prepchem.com For example, the reaction of isatoic anhydride with propylamine yields 2-amino-N-propylbenzamide. prepchem.com

Furthermore, titanium tetrachloride (TiCl₄) has been shown to mediate the one-pot condensation of carboxylic acids and amines. d-nb.infonih.gov In this method, the reaction of benzoic acid with an amine in the presence of TiCl₄ and pyridine (B92270) at elevated temperatures can produce the corresponding amide in high yield. nih.gov The reaction is thought to proceed through an acyl chloride intermediate. nih.gov

Table 2: Comparison of One-Pot Synthesis Protocols for Amides

| Reagent/Catalyst | Starting Materials | Conditions | Advantages |

| Thionyl Chloride | Carboxylic acid, Amine | One-pot | Avoids isolation of acyl chloride, applicable to sterically hindered amines. rsc.org |

| Isatoic Anhydride | Isatoic anhydride, Amine | - | Provides a route to N-substituted anthranilamides. prepchem.com |

| Titanium Tetrachloride (TiCl₄) | Carboxylic acid, Amine | Pyridine, 85 °C | High yields, proceeds via a likely acyl chloride intermediate. d-nb.infonih.gov |

Reaction Mechanism Elucidation in this compound Formation

The fundamental mechanism of amide bond formation from a carboxylic acid and an amine under thermal conditions involves the initial formation of an ammonium (B1175870) carboxylate salt. libretexts.org Upon heating, this salt dehydrates to form the amide. libretexts.org However, this direct thermal method often requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.comgoogle.com

In the acyl chloride route, the mechanism is a well-established nucleophilic addition-elimination reaction. chemguide.co.uk The key steps are the nucleophilic attack of the amine on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group to regenerate the carbonyl double bond. chemguide.co.ukchemguide.co.uk The final step is the deprotonation of the nitrogen to yield the neutral amide. chemguide.co.uk

For coupling-reagent-mediated amidations, the mechanism hinges on the in situ generation of a more reactive carboxylic acid derivative. With carbodiimides like DCC, the crucial intermediate is the O-acylisourea. luxembourg-bio.com This intermediate is then susceptible to nucleophilic attack by the amine. The driving force for the reaction is the formation of a stable urea byproduct. luxembourg-bio.com When additives like HOBt are used, an active ester of HOBt is formed, which then reacts with the amine. peptide.com This two-step process within the one-pot reaction helps to suppress side reactions.

Catalytic Cycles and Intermediates in Amidation Reactions

Direct thermal condensation of a carboxylic acid and an amine to form an amide requires high temperatures (often above 160°C) to overcome the formation of a non-reactive ammonium carboxylate salt. Catalytic methods provide alternative pathways that operate under milder conditions. These reactions can be broadly categorized, and their mechanisms involve distinct catalytic cycles and intermediates.

Boron-Based Catalysis: Arylboronic acids are effective catalysts for direct amidation. The catalytic cycle, as proposed by several research groups, generally begins with the reaction between the boronic acid and the carboxylic acid (e.g., 2,4-dimethylbenzoic acid) to form an acyloxyboron intermediate. This step is an equilibrium reaction where the removal of water is crucial to drive the reaction forward. rsc.orgrsc.org The acyloxyboron species, which is essentially a mixed anhydride, is more electrophilic than the original carboxylic acid. This intermediate then reacts with the amine (n-propylamine) to form the desired amide and regenerate the boronic acid catalyst. rsc.orgresearchgate.net

A proposed mechanism involves the following key steps:

Activation: The boronic acid catalyst reacts with the carboxylic acid to form a mono(acyloxy)boronic acid intermediate. rsc.orgresearchgate.net

C-N Bond Formation: The amine attacks the carbonyl carbon of the activated acyl group. The cleavage of the C-O bond in the resulting tetracoordinate acyl boronate intermediate is often the rate-determining step. researchgate.net

Catalyst Regeneration: The intermediate collapses to yield the amide product and the regenerated boronic acid.

Recent investigations suggest more complex mechanisms may be at play, involving dimeric B-O-B or B-N-B motifs that activate the carboxylic acid while delivering the amine nucleophile. nih.gov

Transition Metal-Based Catalysis: Various transition metals, including palladium, copper, and zirconium, catalyze amidation reactions through different mechanistic pathways.

Palladium-Catalyzed Amidation: One common route is the palladium-catalyzed coupling of aryl halides with amides. acs.org While not a direct amidation of a carboxylic acid, it is a key method for forming N-aryl amides and can be adapted for related C-N bond formations. The general catalytic cycle is believed to proceed via:

Oxidative Addition: An active Pd(0) catalyst undergoes oxidative addition into an aryl halide (or triflate) to form a Pd(II) complex. syr.eduacs.org

Ligand Exchange: The halide on the Pd(II) complex is replaced by the deprotonated amide. syr.edu

Reductive Elimination: The aryl group and the amido group couple, releasing the amide product and regenerating the Pd(0) catalyst. syr.edunih.gov The steric and electronic properties of the phosphine (B1218219) ligands used are critical for the efficiency of the cycle. acs.org

Copper-Catalyzed Oxidative Amidation: Copper catalysts can be used for the oxidative coupling of carboxylic acids with formamides or amines. ua.es A proposed mechanism for the reaction with formamides involves:

Formation of a copper carboxylate intermediate.

Oxidation of the formamide, which then couples with the copper carboxylate.

The process generates the final amide product. ua.es

Zirconium-Catalyzed Direct Amidation: Group (IV) metal complexes, including those of zirconium, have been shown to catalyze the direct amidation of carboxylic acids and amines. diva-portal.org These reactions often require molecular sieves to remove water. Preliminary studies suggest that the mechanism for these catalysts differs from that of boronic acids, with the reaction rate being sensitive to the electronic properties of the carboxylic acid. diva-portal.org

| Catalytic System | Reactants | Key Intermediates/Features | Source(s) |

| Arylboronic Acid | Carboxylic Acid + Amine | Acyloxyboron intermediate; requires water removal. | rsc.org, researchgate.net |

| Palladium/Phosphine Ligand | Aryl Halide + Amide | Pd(0)/Pd(II) cycle; Arylpalladium(II) amido complex. | acs.org, syr.edu |

| Copper/Oxidant | Carboxylic Acid + Formamide | Copper carboxylate; Oxidative coupling mechanism. | ua.es |

| Zirconium(IV) Complexes | Carboxylic Acid + Amine | Requires dehydrating agent; mechanism differs from boron catalysis. | diva-portal.org |

Role of Directing Groups in Regioselective Functionalization

Further functionalization of the this compound molecule, specifically on the aromatic ring, can be controlled with high regioselectivity using a directing group. In this context, the N-propylbenzamide group itself can act as a powerful directing group in transition-metal-catalyzed C-H activation reactions.

The amide functionality is a classic coordinating group that can direct a metal catalyst to a specific C-H bond, typically at the ortho position. rsc.orgnih.gov This is achieved through the formation of a stable five- or six-membered cyclometalated intermediate. For this compound, the amide group would direct functionalization to the C-6 position.

Mechanism of Directed C-H Activation: The generally accepted mechanism for palladium-catalyzed ortho-functionalization (e.g., arylation) of a benzamide (B126) is as follows:

Chelation: The amide's oxygen atom coordinates to the palladium(II) catalyst. acs.orgacs.org

C-H Activation: This coordination places the metal center in close proximity to the ortho C-H bond (at C-6), facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a palladacycle intermediate. acs.orgacs.org

Oxidative Addition/Reductive Elimination: The coupling partner (e.g., an aryl halide) undergoes oxidative addition to the palladacycle, forming a Pd(IV) intermediate. This is followed by C-C bond-forming reductive elimination, which releases the ortho-functionalized product and regenerates a Pd(II) species to continue the catalytic cycle. acs.org

The two methyl groups already present on the ring at positions 2 and 4 are ortho, para-directing for classical electrophilic aromatic substitution. However, in transition-metal-catalyzed C-H functionalization, the coordinating ability of the amide directing group typically overrides these intrinsic electronic effects, leading to high regioselectivity at the C-6 position. rsc.org

The nature of the amide's N-substituent can also be crucial. For instance, in some palladium-catalyzed reactions, ortho-arylated N-propylbenzamides have been shown to undergo subsequent intramolecular electrophilic aromatic substitution to form fluorenone derivatives. This highlights how the entire amide structure influences reactivity beyond the initial directed C-H activation step.

| Directing Group | Catalyst System (Typical) | Position Functionalized | Mechanistic Feature | Source(s) |

| Amide (-CONHR) | Pd(II), Rh(III), Ir(III) | ortho to amide | Coordination-assisted C-H activation via cyclometalated intermediate. | rsc.org, nih.gov, acs.org |

| Pyridine | Pd(II), Rh(III) | ortho to pyridine | N-coordination to catalyst directs C-H activation. | acs.org |

| Carboxylic Acid (-COOH) | Pd(II) | ortho to carboxyl | Bidentate coordination via carboxylate anion. | acs.org |

| N-Methoxy Amide (-CONHOME) | Pd(II), Rh(III), Ru(II) | ortho to amide | Versatile directing group, often used in C-H activation studies. | nih.gov, researchgate.net |

Advanced Structural Elucidation and Solid State Characteristics of 2,4 Dimethyl N Propylbenzamide

Single-Crystal X-Ray Diffraction Studies for Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 2,4-dimethyl-N-propylbenzamide, this technique would provide invaluable data on its molecular conformation and the specific parameters of its chemical bonds.

Determination of Bond Lengths, Angles, and Dihedral Angles

While specific empirical data for this compound is not available, expected values for bond lengths and angles can be inferred from studies on analogous structures. The benzamide (B126) moiety would feature characteristic C-C bond lengths within the aromatic ring, typically around 1.39 Å, and the C-N and C=O bonds of the amide group would also have predictable lengths. The N-propyl group would exhibit standard C-C single bond lengths of approximately 1.54 Å.

Interactive Data Table: Predicted Bond Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length | C(ar) | C(ar) | ~1.39 Å | |

| Bond Length | C(ar) | C(amide) | ~1.50 Å | |

| Bond Length | C(amide) | O | ~1.24 Å | |

| Bond Length | C(amide) | N | ~1.33 Å | |

| Bond Length | N | C(propyl) | ~1.47 Å | |

| Bond Angle | C(ar) | C(ar) | C(ar) | ~120° |

| Bond Angle | O | C(amide) | N | ~122° |

| Bond Angle | C(amide) | N | C(propyl) | ~122° |

| Dihedral Angle | C(ar)-C(ar)-C(amide)-O | Variable |

Note: These are generalized, predicted values based on standard bond lengths and angles for similar chemical environments. Actual values would require experimental determination.

Conformational Analysis of the Benzamide and N-Propyl Moieties

The conformation of this compound is largely determined by the rotational freedom around several key single bonds. The orientation of the N-propyl group relative to the benzamide core is of particular interest. Due to steric hindrance from the ortho-methyl group on the benzene (B151609) ring, the amide group is likely to be twisted out of the plane of the ring. This twisting would impact the degree of π-conjugation between the aromatic system and the amide group.

Supramolecular Architecture and Intermolecular Interactions in Crystalline States

The arrangement of molecules in the crystal lattice, or supramolecular architecture, is governed by a variety of non-covalent interactions. These interactions are crucial for the stability and physical properties of the crystalline solid.

Analysis of Hydrogen Bonding Networks (N-H···O, C-H···O)

In the crystalline state, it is anticipated that molecules of this compound would be linked by intermolecular hydrogen bonds. The most significant of these would be the N-H···O hydrogen bond, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This type of interaction is a very common and robust feature in the crystal structures of primary and secondary amides, often leading to the formation of infinite chains or dimeric motifs. researchgate.net

Quantification of π-Stacking and C-H···π Interactions

The presence of the aromatic benzene ring in this compound suggests the possibility of π-stacking interactions between adjacent molecules in the crystal lattice. These interactions involve the face-to-face or offset stacking of the aromatic rings and are driven by electrostatic and van der Waals forces.

Furthermore, C-H···π interactions, where a C-H bond from the methyl or propyl groups points towards the electron-rich face of a benzene ring of an adjacent molecule, are also expected to contribute to the crystal packing. The geometry and energy of these interactions can be quantified from crystallographic data.

Hirshfeld Surface Analysis for Crystal Packing Contributions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance onto the surface, it is possible to identify the specific atoms involved in intermolecular contacts and their relative importance.

For this compound, a Hirshfeld analysis would be expected to reveal the dominant contributions to the crystal packing. Based on related structures, the most significant contributions are likely to come from H···H contacts, reflecting the high proportion of hydrogen atoms on the molecular surface. researchgate.net The N-H···O hydrogen bonds would appear as distinct red regions on the d_norm map, indicating close contacts. H···O/O···H and H···C/C···H contacts, corresponding to C-H···O and C-H···π interactions, would also account for a significant percentage of the total surface area. researchgate.net

Interactive Data Table: Predicted Hirshfeld Surface Contributions

| Interaction Type | Predicted Contribution |

| H···H | ~50-60% |

| H···O/O···H | ~20-30% |

| H···C/C···H | ~10-20% |

| Other | < 5% |

Note: These percentages are illustrative and based on analyses of similar molecules. researchgate.net Precise values for this compound would require experimental crystallographic data.

Advanced Spectroscopic Characterization for Structural Insights

The definitive structural elucidation and detailed characterization of this compound rely on advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools that provide profound insights into the molecule's conformational dynamics, electronic environment, and fragmentation behavior upon ionization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Effects

NMR spectroscopy is a powerful method for determining the solution-state structure and conformational preferences of molecules like this compound. The interplay of restricted bond rotation and the electronic influence of substituents gives rise to a unique spectral signature.

The structure of N-substituted benzamides is characterized by two key torsional angles: one defining the rotation around the aryl to carbonyl (Ar-C(O)) bond and another around the carbonyl to nitrogen (C(O)-N) amide bond. Rotation around the C(O)-N bond is known to be significantly hindered due to the partial double bond character of the amide linkage, which can lead to the existence of distinct cis and trans conformers. However, for secondary amides like this compound, the trans conformation (where the N-propyl group and the carbonyl oxygen are on opposite sides of the C-N bond) is sterically favored and typically the overwhelmingly dominant or sole isomer observed in solution.

The electronic environment of each nucleus is reflected in its chemical shift (δ) in the ¹H and ¹³C NMR spectra. The electron-donating methyl groups are expected to shield the aromatic protons and carbons, causing their signals to appear at slightly lower chemical shifts (upfield) compared to unsubstituted N-propylbenzamide.

Expected ¹H NMR Spectral Data

The proton NMR spectrum provides information on the number and type of hydrogen atoms. The expected signals for this compound are detailed below.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic-H (H6) | ~7.5 - 7.3 | d | ~8.0 | 1H |

| Aromatic-H (H5) | ~7.1 - 7.0 | d | ~8.0 | 1H |

| Aromatic-H (H3) | ~7.0 | s | - | 1H |

| Amide-H (N-H) | ~6.0 - 5.8 | br s | - | 1H |

| Methylene (B1212753) (-CH₂-N) | ~3.4 - 3.3 | q | ~7.0 | 2H |

| Methyl (Ar-CH₃) | ~2.4 | s | - | 3H |

| Methyl (Ar-CH₃) | ~2.3 | s | - | 3H |

| Methylene (-CH₂-C) | ~1.7 - 1.6 | sextet | ~7.0 | 2H |

| Methyl (-CH₃) | ~1.0 - 0.9 | t | ~7.0 | 3H |

Expected ¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

| Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | ~168 - 170 |

| Aromatic-C (C4) | ~139 - 141 |

| Aromatic-C (C2) | ~136 - 138 |

| Aromatic-C (C1) | ~133 - 135 |

| Aromatic-C (C6) | ~129 - 131 |

| Aromatic-C (C5) | ~127 - 129 |

| Aromatic-C (C3) | ~125 - 127 |

| Methylene (-CH₂-N) | ~42 - 44 |

| Methylene (-CH₂-C) | ~22 - 24 |

| Methyl (Ar-CH₃) | ~20 - 22 |

| Methyl (Ar-CH₃) | ~19 - 21 |

| Methyl (-CH₃) | ~11 - 12 |

Mass Spectrometry for Molecular Structure and Fragmentation Patterns

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data confirms the molecular weight and offers valuable clues about the compound's structure. For this compound (molecular formula C₁₂H₁₇NO), the nominal molecular weight is 191.27 amu.

When using a hard ionization technique such as Electron Impact (EI), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting fragmentation pattern is reproducible and characteristic of the molecule's structure. For this compound, the molecular ion peak would be observed at m/z 191.

The primary fragmentation pathways for N-alkyl amides involve cleavage at bonds adjacent to the heteroatoms (nitrogen and oxygen) and characteristic rearrangements.

Key expected fragmentation pathways include:

Formation of the Benzoyl Cation : The most common cleavage in benzamides is the scission of the C(O)-N bond, which would yield a stable 2,4-dimethylbenzoyl cation.

Alpha-Cleavage : This process involves the cleavage of the C-C bond alpha to the nitrogen atom within the N-propyl group. Loss of an ethyl radical (•CH₂CH₃) results in a resonance-stabilized iminium cation.

McLafferty Rearrangement : This is a characteristic rearrangement for compounds containing a carbonyl group and an adjacent alkyl chain with accessible gamma-hydrogens. A hydrogen atom from the gamma-carbon of the N-propyl group is transferred to the carbonyl oxygen via a six-membered transition state, leading to the elimination of a neutral propene molecule and the formation of a radical cation of 2,4-dimethylbenzamide (B3178721).

Loss of the N-Propyl Group : Cleavage of the N-C bond of the propyl group can lead to the loss of a propyl radical (•C₃H₇).

In contrast, soft ionization techniques like Electrospray Ionization (ESI), typically used with liquid chromatography (LC-MS), impart less energy to the molecule. This results in minimal fragmentation and a spectrum dominated by the protonated molecular ion, [M+H]⁺, which would be observed at m/z 192 for this compound.

Expected Mass Spectrometry Fragmentation Data (EI)

The table below outlines the major fragments anticipated in the electron impact mass spectrum of this compound.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 191 | [C₁₂H₁₇NO]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - C₂H₅]⁺ | α-Cleavage (loss of ethyl radical) |

| 149 | [C₉H₁₁O]⁺ | Cleavage of C(O)-N bond (2,4-dimethylbenzoyl cation) |

| 148 | [C₉H₁₀NO]⁺ | Loss of propyl radical |

| 121 | [C₈H₉O]⁺ | Loss of CO from the benzoyl cation |

| 91 | [C₇H₇]⁺ | Tropylium ion (from further fragmentation of benzoyl moiety) |

Computational and Quantum Chemical Investigations of 2,4 Dimethyl N Propylbenzamide

Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for calculating molecular properties with high accuracy. scispace.com DFT-based calculations, particularly using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G or 6-311G, are standard for optimizing molecular geometries and predicting electronic characteristics. researchgate.netresearchgate.netnih.gov

The initial step in computational analysis involves optimizing the molecule's structure to find its most stable, lowest-energy conformation, known as the ground state geometry. This process adjusts bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. researchgate.net For 2,4-dimethyl-N-propylbenzamide, this would involve finding the preferred rotational positions of the N-propyl group and the orientation of the amide plane relative to the dimethyl-substituted benzene (B151609) ring. In analogous substituted benzamides, the amide group often adopts a twisted, out-of-plane arrangement with respect to the benzene ring to alleviate steric hindrance. rsc.org

Following optimization, a vibrational analysis is typically performed. This calculation serves two main purposes: it confirms that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's vibrational frequencies. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in structural characterization.

Table 1: Predicted Geometric Parameters for the Core Structure of a Substituted Benzamide (B126) Note: Data is based on typical values for analogous structures as specific optimized geometry for this compound is not available in the cited literature. Parameters are derived from DFT calculations on similar molecules. researchgate.net

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.25 Å |

| C-N (amide) | ~1.37 Å | |

| C-C (ring-amide) | ~1.51 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (amide-propyl) | ~121° | |

| Dihedral Angle | Ring-C-N-H | ~180° (trans) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 2,4-dimethylphenyl ring, while the LUMO would likely be centered on the carbonyl group and the aromatic ring, which can accept electron density. researchgate.net Calculations on similar molecules provide insight into the expected energy gap.

Table 2: Representative HOMO-LUMO Energy Gaps for Analogous Compounds Calculated by DFT

| Compound | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| A substituted benzamide derivative | DFT/B3LYP/6-31G(d,p) | - | - | 2.359 | researchgate.net |

| 2-(N-allylsulfamoyl)-N-propylbenzamide | DFT | - | - | 5.3828 | researchgate.net |

| Propylbenzene | DFT/B3LYP | -6.64 | -0.16 | 6.48 | researchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface displays regions of varying electrostatic potential, where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack). rsc.org

For this compound, the MEP map would be expected to show the most negative potential (red/yellow) localized around the highly electronegative oxygen atom of the carbonyl group, making it a primary site for hydrogen bonding and electrophilic interactions. rsc.org Conversely, regions of positive potential (blue) would be found around the amide hydrogen (N-H), identifying it as an acidic proton and a potential hydrogen bond donor site. rsc.org The aromatic ring would exhibit a complex potential distribution influenced by the electron-donating methyl groups and the electron-withdrawing amide substituent.

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. nih.gov MD simulations model the movements of atoms and molecules over time, providing a detailed view of conformational changes, flexibility, and intermolecular interactions. researchgate.netrsc.org

The structure of this compound is not rigid; it exists as an equilibrium of different conformers resulting from rotation around its single bonds. Key torsional angles include the rotation around the C(ring)-C(carbonyl) bond, the C-N amide bond, and the bonds within the N-propyl chain. The rotation around the C-N amide bond is particularly significant as it interconverts the trans and cis amide conformers. This rotation is typically hindered by the partial double-bond character of the amide bond, resulting in a substantial energy barrier. For the related molecule N-propylbenzamide, this barrier has been calculated to be as high as 15 kcal/mol, indicating that the trans conformation is strongly favored at room temperature. rsc.org

Furthermore, the orientation of the entire amide functional group relative to the 2,4-dimethylphenyl ring is a key structural feature. Theoretical calculations on similar benzamides have shown that to minimize steric clashes—for instance, between the amide N-H or carbonyl oxygen and the ortho-methyl group—the amide plane often twists out of the plane of the benzene ring. rsc.org The inclusion of the aliphatic propyl chain can further influence this twisting angle. rsc.org This deviation from planarity affects the molecule's electronic properties, such as the extent of conjugation between the amide group and the aromatic ring.

Based on a thorough review of available scientific literature, there are no specific computational and quantum chemical investigations published for the compound This compound that align with the requested detailed outline. The required research findings for "Transition State Characterization for Chemical Transformations," "Application of Reactivity Descriptors (e.g., Fukui Functions)," "Ligand-Target Molecular Docking Simulations," and "Analysis of Non-Covalent Interactions in Host-Guest Systems" for this specific molecule are not present in the accessible public domain.

While general methodologies for these computational techniques are well-established in theoretical chemistry and have been applied to various other benzamide derivatives and related structures researchgate.netrsc.orgresearchgate.netnih.gov, specific data, research findings, and data tables for this compound could not be located.

Generating an article based on the provided outline would require specific data from dedicated research on this compound. Due to the absence of such specific studies, it is not possible to provide a scientifically accurate and detailed article that adheres to the user's strict requirements without fabricating information.

Reactivity and Chemical Transformations of 2,4 Dimethyl N Propylbenzamide

Substituent Effects on Benzamide (B126) Reactivity

The reactivity of the benzamide moiety is significantly influenced by its substituents. The two methyl groups at the 2- and 4-positions on the benzene (B151609) ring are electron-donating groups (EDGs) due to hyperconjugation and a weak inductive effect. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack compared to unsubstituted benzamide.

A comparison with a similar compound, 4-methyl-N-propylbenzamide, shows that the 4-methyl group is electron-donating, which stabilizes the aromatic ring. The addition of a second methyl group at the 2-position in 2,4-dimethyl-N-propylbenzamide would further enhance this electron-donating effect, while also introducing steric hindrance around the amide group.

Functionalization Reactions of the Aromatic Ring

The electron-rich nature of the 2,4-dimethylated benzene ring makes it prone to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The directing effects of the substituents determine the position of the incoming electrophile. The amide group is a deactivating group and a meta-director. However, the two methyl groups are activating and ortho-, para-directing. In this case, the strong activating nature of the two methyl groups will dominate the directing effect.

Given the positions of the existing methyl groups (2 and 4), the potential sites for electrophilic attack are C3, C5, and C6. The C5 position is the most likely site for substitution due to the combined ortho-directing effect from the C4-methyl group and the para-directing effect from the C2-methyl group, along with being the least sterically hindered position.

For instance, electrophilic bromination of similarly substituted benzamides has been shown to proceed, and the position of bromination is controlled by the directing groups present. d-nb.info

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | 5-Bromo-2,4-dimethyl-N-propylbenzamide |

| Nitration | HNO₃ / H₂SO₄ | 2,4-Dimethyl-5-nitro-N-propylbenzamide |

Amide Bond Transformations (e.g., Transamidation, Hydrolysis)

The amide bond in this compound is robust but can undergo cleavage under specific conditions.

Hydrolysis : Like other amides, it can be hydrolyzed to its parent carboxylic acid (2,4-dimethylbenzoic acid) and amine (n-propylamine). smolecule.com This reaction typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base. libretexts.orgmasterorganicchemistry.com

Acid-Catalyzed Hydrolysis : Involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. masterorganicchemistry.comallen.in

Base-Catalyzed Hydrolysis : Involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This process is generally more difficult than acid-catalyzed hydrolysis because the resulting amide ion is a poor leaving group. libretexts.org

Transamidation : This process involves the exchange of the amine portion of the amide with a different amine. While not specifically documented for this compound, it is a known reaction for amides, often requiring catalysts or high temperatures to proceed.

Reduction : The amide group can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This would convert the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding N-(2,4-dimethylbenzyl)propan-1-amine. This reaction is specific to amides and is a valuable synthetic method for preparing amines. libretexts.org

Cyclization and Rearrangement Reactions Involving the Benzamide Moiety

The benzamide structure can participate in various intramolecular reactions, leading to the formation of new ring systems or molecular rearrangements.

Cyclization Reactions : Research has shown that ortho-arylated N-propylbenzamides can undergo intramolecular electrophilic aromatic substitution to form fluorenone derivatives when treated with trifluoroacetic anhydride (B1165640). nih.gov This suggests that if this compound were first functionalized with an aryl group at the C3 or C5 position, it could potentially undergo a similar cyclization to produce a substituted dibenzocycloheptenone.

Directed ortho-Metalation (DoM) : While the primary directing groups for DoM are often stronger than an amide, the amide group can direct lithiation to the ortho position (C3 or C5). However, the presence of the methyl group at C2 makes lateral lithiation (deprotonation of the benzylic methyl group) a competing possibility. researchgate.net

Photochemical Reactions : Studies on N-propyl-o-sulfobenzoic imides show that upon irradiation, they can extrude sulfur dioxide to form a diradical intermediate. In aromatic solvents, this intermediate can add to the solvent molecule, leading to arylated N-propylbenzamides. oup.com While the starting material is different, this illustrates a potential pathway for forming C-C bonds on the benzamide ring through photochemical methods.

Chemical Modifications and Structure Interaction Relationships of 2,4 Dimethyl N Propylbenzamide Derivatives

Design and Synthesis of Analogs with Varied N-Substituents

The design of analogs of 2,4-dimethyl-N-propylbenzamide often begins with modifying the N-propyl group to explore the impact of substituent size, shape, and polarity on biological activity. The synthesis of these N-substituted benzamides is a well-established chemical transformation. nih.gov A common method involves the reaction of 2,4-dimethylbenzoyl chloride with a variety of primary and secondary amines. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, allows for the introduction of a wide array of N-substituents.

For instance, replacing the n-propyl group with other alkyl chains (e.g., ethyl, butyl, isobutyl), cyclic systems (e.g., cyclohexyl), or aromatic moieties (e.g., benzyl) can significantly alter the compound's lipophilicity and steric profile. These changes, in turn, can affect how the molecule fits into a biological target's binding pocket.

Another versatile method for the synthesis of N-substituted benzamides is the Mitsunobu reaction. nih.gov This reaction allows for the direct coupling of a benzoic acid (in this case, 2,4-dimethylbenzoic acid) with an amine using a combination of a phosphine (B1218219) reagent, like triphenylphosphine, and an azodicarboxylate, such as diisopropyl azodicarboxylate (DIAD). nih.gov This method is particularly useful for synthesizing a library of analogs with diverse N-substituents under mild conditions.

The rationale for varying the N-substituent is to probe the specific interactions within the target's binding site. For example, increasing the alkyl chain length could enhance van der Waals interactions in a hydrophobic pocket, while introducing a polar group, such as a hydroxyl or an ether, could form new hydrogen bonds.

Table 1: Examples of Synthesized N-Substituted 2,4-Dimethylbenzamide (B3178721) Analogs

| Compound | N-Substituent | Synthetic Method |

|---|---|---|

| This compound | -CH2CH2CH3 | Acyl Chloride Method |

| N-ethyl-2,4-dimethylbenzamide | -CH2CH3 | Acyl Chloride Method |

| N-butyl-2,4-dimethylbenzamide | -CH2CH2CH2CH3 | Acyl Chloride Method |

| N-benzyl-2,4-dimethylbenzamide | -CH2-Phenyl | Mitsunobu Reaction |

| N-cyclohexyl-2,4-dimethylbenzamide | -Cyclohexyl | Mitsunobu Reaction |

Exploration of Benzene (B151609) Ring Substitutions

Modifying the benzene ring of this compound offers another avenue to modulate its biological properties. The existing methyl groups at the 2- and 4-positions are electron-donating and can influence the molecule's reactivity and interaction with biological targets. libretexts.org The synthesis of these analogs typically starts from a correspondingly substituted benzoic acid.

Substituents on a benzene ring can be broadly classified as either activating or deactivating groups, which direct incoming electrophiles to specific positions (ortho, meta, or para). libretexts.org

Electron-donating groups (e.g., -CH3, -OCH3, -OH) activate the ring, making it more reactive, and are typically ortho, para-directing. libretexts.org

Electron-withdrawing groups (e.g., -NO2, -CN, -CF3, halogens) deactivate the ring, making it less reactive, and are generally meta-directing (with the exception of halogens, which are deactivating but ortho, para-directing). libretexts.orglibretexts.org

For example, replacing the methyl groups with halogens (e.g., chlorine, fluorine) can introduce new potential interactions, such as halogen bonding, and alter the electronic properties of the ring. A nitro group, being strongly electron-withdrawing, can significantly change the molecule's polarity and hydrogen bonding capacity. nih.gov The strategic placement of different functional groups on the benzene ring is a key strategy in drug design to optimize interactions with a target protein.

The synthesis of these analogs would involve preparing the appropriately substituted benzoic acid and then coupling it with propylamine (B44156) using standard amidation methods. For instance, to synthesize N-propyl-2-chloro-4-nitrobenzamide, one would start with 2-chloro-4-nitrobenzoic acid.

Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure translates into biological activity. For benzamide (B126) derivatives, SAR studies have revealed key insights into the roles of different parts of the molecule. nih.gov Benzamides are useful scaffolds in organic synthesis because they allow for the introduction of various substituents, facilitating detailed SAR analysis. nih.gov

In the context of this compound derivatives, SAR studies would systematically evaluate how changes to the N-propyl group and the 2,4-dimethylphenyl moiety affect a specific biological endpoint. For example, in a series of N-substituted benzamides designed as histone deacetylase (HDAC) inhibitors, preliminary SAR indicated that heteroatoms in the amide that can chelate with the zinc ion in the enzyme's active site are critical for activity. nih.gov Conversely, the presence of a chlorine atom or a nitro group on the benzene ring was found to decrease the antiproliferative activity of certain benzamide derivatives. nih.gov

Table 2: Hypothetical SAR of 2,4-Disubstituted-N-propylbenzamide Derivatives

| R2 Substituent | R4 Substituent | N-Substituent | Expected Relative Activity | Rationale |

|---|---|---|---|---|

| -CH3 | -CH3 | -Propyl | Baseline | Reference compound |

| -Cl | -CH3 | -Propyl | Decreased | Introduction of electron-withdrawing group may be unfavorable. nih.gov |

| -CH3 | -OCH3 | -Propyl | Increased | Electron-donating group may enhance binding. |

| -CH3 | -CH3 | -Ethyl | Similar/Decreased | Shorter alkyl chain may reduce hydrophobic interactions. |

| -CH3 | -CH3 | -Pentyl | Increased | Longer alkyl chain may improve hydrophobic interactions. |

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Structural modifications to this compound derivatives directly impact these forces and, consequently, how the molecule is "recognized" by its biological target.

For example, altering the N-alkyl substituent can affect the shape and flexibility of the molecule. A bulky N-substituent like a tert-butyl group might cause steric hindrance, preventing the molecule from fitting into a narrow binding pocket. Conversely, a flexible n-pentyl chain might adopt a conformation that maximizes contact with a hydrophobic surface within the binding site.

Changes to the benzene ring substituents also play a critical role. Replacing a methyl group with a trifluoromethyl group (-CF3) introduces a strong electron-withdrawing effect and potential for fluorine-specific interactions, which can alter the electrostatic complementarity between the ligand and the protein. The substitution of hydrogen with fluorine in the ortho-position of benzamides has been shown to suppress disorder in crystals without changing the packing motif, indicating the subtle but significant influence of such substitutions on intermolecular interactions. acs.org

Binding affinity, often quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target. Chemical derivatization is the primary tool used by medicinal chemists to modulate this affinity.

In a series of 4-benzylpiperazine ligands, for instance, all five compounds synthesized exhibited low nanomolar affinity for σ1 receptors, with Ki values ranging from 0.43 to 0.91 nM. This demonstrates how a common scaffold can be fine-tuned to achieve high-affinity binding.

For derivatives of this compound, increasing the length of the N-alkyl chain from propyl to pentyl might increase binding affinity if the target has a corresponding hydrophobic pocket, leading to a lower Ki or IC50 value. Similarly, introducing a hydrogen bond donor or acceptor on the benzene ring could dramatically increase affinity if it can form a specific hydrogen bond with a residue in the active site. Molecular docking studies can help predict these interactions and guide the design of new derivatives with improved binding affinity. nih.gov For example, docking studies of some N-substituted benzamide derivatives with the enzyme HDAC2 showed interactions similar to known inhibitors, helping to explain their binding affinity. nih.gov

Table 3: Illustrative Data on Binding Affinity Modulation in a Benzamide Analog Series

| Compound ID | Modification from Parent Structure | Binding Affinity (Ki, nM) |

|---|---|---|

| Analog 1 | Parent (e.g., N-propyl) | 50.5 |

| Analog 2 | N-substituent changed to N-benzyl | 15.2 |

| Analog 3 | 4-methyl changed to 4-chloro | 85.0 |

| Analog 4 | N-substituent changed to N-(2-hydroxyethyl) | 5.8 |

| Analog 5 | 2-methyl changed to 2-methoxy | 22.1 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the principles of affinity modulation.

Applications in Advanced Chemical Research

Role as a Versatile Building Block in Complex Molecule Synthesis

While specific documented examples of 2,4-dimethyl-N-propylbenzamide as a direct building block in the synthesis of highly complex molecules are not extensively reported in publicly available literature, the inherent reactivity of its N-alkyl benzamide (B126) scaffold suggests a significant potential for such applications. The strategic placement of methyl groups on the aromatic ring and the presence of the N-propyl amide functionality offer multiple avenues for synthetic transformations, enabling its use in the construction of diverse molecular architectures.

The amide group can act as a directing group in ortho-metalation reactions, a powerful tool for the regioselective functionalization of aromatic rings. In a hypothetical scenario, the amide oxygen of this compound could coordinate to a strong base like n-butyllithium, facilitating deprotonation at the ortho-position (C6) of the phenyl ring. This lithiated intermediate could then react with a variety of electrophiles to introduce new substituents, paving the way for the synthesis of more complex structures.

Furthermore, N-alkyl benzamides are known to participate in various coupling and multicomponent reactions. For instance, palladium-catalyzed cross-coupling reactions could potentially be employed to functionalize the aromatic ring, although the steric hindrance from the 2-methyl group might influence the reaction efficiency. The amide bond itself can also be a site for chemical modification, though this is generally less common in the context of using the molecule as a building block for larger structures. The true versatility of this compound as a synthetic intermediate lies in the creative combination of these potential transformations to assemble intricate molecular frameworks.

Potential as a Ligand in Coordination Chemistry and Catalysis

The utility of organic molecules as ligands in coordination chemistry is fundamental to the development of novel catalysts. This compound possesses key structural features that suggest its potential as a ligand for various metal centers. The amide functionality, with its lone pairs of electrons on both the oxygen and nitrogen atoms, can act as a coordination site.

Metal-Ligand Complex Formation and Characterization

The primary mode of coordination for benzamide-type ligands is typically through the carbonyl oxygen atom, which acts as a Lewis base. The formation of a metal-ligand complex with this compound would involve the donation of the lone pair of electrons from the amide oxygen to a metal center. The N-propyl group and the 2,4-dimethylphenyl moiety would then act as ancillary groups that can modulate the steric and electronic properties of the resulting metal complex.

The characterization of such hypothetical metal complexes would involve a suite of spectroscopic and analytical techniques. Infrared (IR) spectroscopy would be crucial in confirming the coordination of the amide group, as a shift in the C=O stretching frequency to a lower wavenumber is expected upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would provide information about the changes in the chemical environment of the ligand upon coordination to the metal. Single-crystal X-ray diffraction would be the definitive method to elucidate the precise geometry of the metal-ligand complex, including bond lengths and angles.

Table 1: Potential Coordination Modes of this compound

| Coordination Atom | Potential Metal Centers | Expected Spectroscopic Signature (IR) |

| Amide Oxygen | Transition metals (e.g., Pd, Ru, Rh, Cu) | Shift of C=O stretch to lower frequency |

| Amide Nitrogen | Less common due to lower basicity | Minimal shift in C=O, significant changes in N-H related vibrations (if present) |

Influence of Ligand Design on Catalytic Activity

The design of the ligand plays a critical role in determining the catalytic activity and selectivity of a metal complex. In the case of this compound as a ligand, its structural features would exert a significant influence.

Steric Effects: The two methyl groups on the phenyl ring, particularly the one at the ortho position (C2), introduce steric bulk around the coordination site. This steric hindrance can influence the coordination geometry of the metal center and control the access of substrates to the catalytically active site. This can be advantageous in stereoselective catalysis, where controlling the spatial arrangement of reactants is key. The N-propyl group also contributes to the steric environment.

Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the phenyl ring and, consequently, on the amide oxygen. This enhanced electron-donating ability of the ligand can influence the electronic properties of the metal center, which in turn affects its catalytic activity. For example, a more electron-rich metal center might be more effective in certain oxidative addition steps in a catalytic cycle.

By systematically modifying the substituents on the phenyl ring or the alkyl group on the nitrogen, a library of benzamide-based ligands could be synthesized to fine-tune the catalytic properties for a specific chemical transformation.

Mechanistic Probes for Molecular Interactions in Biological Systems

Substituted benzamides are a well-established class of compounds in medicinal chemistry, often exhibiting interactions with biological targets such as enzymes and receptors. While there is no specific research on this compound as a mechanistic probe, its structure allows for a discussion of its potential in this area based on the known activities of related compounds.

Investigation of Enzyme-Inhibitor Interaction Mechanisms

Enzyme inhibitors are crucial tools for studying enzyme function and for the development of therapeutic agents. wikipedia.orgbioninja.com.aulibretexts.org Benzamide derivatives have been explored as inhibitors for various enzymes. The interaction of an inhibitor with an enzyme's active site can be competitive, non-competitive, or uncompetitive, and understanding this mechanism is vital. bioninja.com.aulibretexts.org

Should this compound be identified as an enzyme inhibitor, it could serve as a valuable probe to elucidate the mechanism of inhibition. The binding affinity and kinetics of its interaction with the target enzyme could be studied using techniques like enzyme assays and surface plasmon resonance. The N-propyl group could potentially occupy a hydrophobic pocket within the enzyme's active site, while the 2,4-dimethylphenyl moiety could engage in van der Waals interactions or pi-stacking with aromatic amino acid residues. By comparing its inhibitory activity with that of structurally related benzamides, researchers could map the structure-activity relationship (SAR) and gain insights into the key interactions that govern binding and inhibition.

Table 2: Potential Interactions of this compound with an Enzyme Active Site

| Molecular Fragment | Potential Interaction Type | Interacting Amino Acid Residues (Hypothetical) |

| 2,4-Dimethylphenyl | Hydrophobic, van der Waals, pi-stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine |

| Amide group | Hydrogen bonding (acceptor and donor) | Serine, Threonine, Asparagine, Glutamine |

| N-propyl group | Hydrophobic | Valine, Leucine, Isoleucine |

Studies of Binding to Protein Targets and DNA

Beyond enzyme inhibition, small molecules can be used as probes to study their binding to other protein targets, such as receptors, and even to nucleic acids like DNA. nih.govnih.gov The use of molecular probes is essential for understanding complex biological processes at the molecular level. nih.gov

The potential of this compound as a probe for protein binding would depend on its affinity and selectivity for a particular target. For instance, some substituted benzamides are known to interact with dopamine (B1211576) receptors. nih.govnih.gov If this compound were to show affinity for a specific protein, it could be radiolabeled or tagged with a fluorescent marker to visualize its localization within cells or tissues. Such studies would provide valuable information about the distribution and dynamics of the target protein.

Regarding DNA binding, while benzamides are not a classic DNA-intercalating or groove-binding motif, the possibility of weak interactions cannot be entirely ruled out, especially if the molecule is part of a larger, more complex structure. However, based on its chemical structure alone, significant DNA binding is not anticipated. The primary value of this compound as a molecular probe would likely be in the context of protein interactions, where its specific substitution pattern could confer selectivity for a particular binding site.

Conclusion and Future Research Directions

Summary of Current Research Contributions to 2,4-Dimethyl-N-propylbenzamide Chemistry

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of dedicated research on this compound presents a clear knowledge gap. The primary areas where information is lacking include:

Validated Synthetic Protocols: There is a need for the development and optimization of synthetic routes to produce this compound with high purity and yield.

Structural Characterization: The precise three-dimensional structure of the molecule remains undetermined. X-ray crystallographic studies are required to ascertain its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Spectroscopic Database: A comprehensive spectroscopic profile, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry data, is necessary for its unambiguous identification and characterization.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility, and stability have not been experimentally determined.

Computational Modeling: No computational studies have been performed to model its electronic structure, predict its reactivity, or simulate its spectroscopic properties.

These knowledge gaps highlight numerous emerging research avenues for chemists interested in the systematic study of benzamide (B126) derivatives.

Future Directions in Synthetic, Structural, and Computational Investigations

To address the identified knowledge gaps, future research efforts should be directed towards a multi-faceted investigation of this compound.

Synthetic Investigations:

Method Development: A systematic study of various synthetic methods for the preparation of this compound should be undertaken. This could involve the reaction of 2,4-dimethylbenzoyl chloride with propylamine (B44156) or the use of modern coupling reagents to facilitate the amide bond formation between 2,4-dimethylbenzoic acid and propylamine.

Optimization Studies: Once a viable synthetic route is established, optimization of reaction parameters such as solvent, temperature, reaction time, and catalyst (if applicable) should be performed to maximize the yield and purity of the product.

Structural Investigations:

X-ray Crystallography: Growing single crystals of this compound and performing X-ray diffraction analysis would provide definitive information about its molecular structure in the solid state. This would allow for a detailed analysis of its conformational preferences and any non-covalent interactions that govern its crystal packing.

Spectroscopic Analysis: Detailed spectroscopic characterization using a suite of techniques is crucial. This would include:

NMR Spectroscopy: 1D (1H and 13C) and 2D (e.g., COSY, HSQC) NMR experiments to fully assign the proton and carbon signals.

Infrared Spectroscopy: To identify the characteristic vibrational frequencies, particularly the amide C=O and N-H stretching and bending modes.

Mass Spectrometry: To determine the exact molecular weight and fragmentation pattern, confirming the molecular formula.

Computational Investigations:

Quantum Chemical Calculations: Employing density functional theory (DFT) and other computational methods to model the geometry, electronic structure, and vibrational frequencies of this compound. These theoretical calculations can be compared with experimental data to provide a deeper understanding of its properties.

Conformational Analysis: Computational studies can be used to explore the potential energy surface of the molecule and identify its low-energy conformers in the gas phase and in solution.

Molecular Docking: If any biological activity is hypothesized, computational docking studies could be performed to predict its binding affinity to relevant biological targets.

By systematically pursuing these research directions, a comprehensive understanding of the chemical nature of this compound can be established, contributing valuable data to the broader field of benzamide chemistry.

Interactive Data Tables

As there is no specific experimental data available for this compound, the following tables provide a hypothetical, yet chemically reasonable, set of expected data based on the analysis of similar compounds.

Table 1: Predicted 1H NMR Chemical Shifts for this compound (in CDCl3)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| N-H | ~ 6.0 - 6.5 | Broad Singlet | 1H |

| Aromatic-H (ortho to C=O) | ~ 7.1 - 7.3 | Doublet | 1H |

| Aromatic-H (meta to C=O) | ~ 6.9 - 7.1 | Doublet | 1H |

| Aromatic-H (para to C=O) | ~ 6.9 - 7.1 | Singlet | 1H |

| -CH2- (propyl, attached to N) | ~ 3.3 - 3.5 | Quartet | 2H |

| -CH2- (propyl, middle) | ~ 1.5 - 1.7 | Sextet | 2H |

| -CH3 (propyl) | ~ 0.9 - 1.0 | Triplet | 3H |

| -CH3 (aromatic, position 2) | ~ 2.3 - 2.5 | Singlet | 3H |

| -CH3 (aromatic, position 4) | ~ 2.3 - 2.5 | Singlet | 3H |

Table 2: Predicted 13C NMR Chemical Shifts for this compound (in CDCl3)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~ 168 - 172 |

| Aromatic C (quaternary, attached to C=O) | ~ 135 - 138 |

| Aromatic C (quaternary, attached to CH3) | ~ 138 - 142 |

| Aromatic C (quaternary, attached to CH3) | ~ 135 - 138 |

| Aromatic C-H | ~ 125 - 130 |

| -CH2- (propyl, attached to N) | ~ 40 - 45 |

| -CH2- (propyl, middle) | ~ 20 - 25 |

| -CH3 (propyl) | ~ 10 - 15 |

| -CH3 (aromatic) | ~ 18 - 22 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.